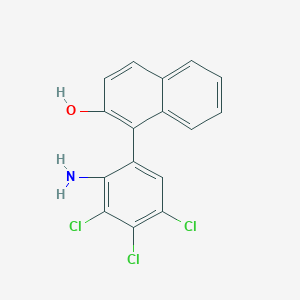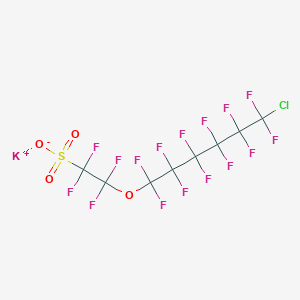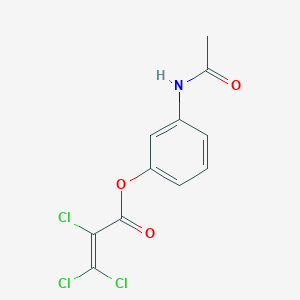
1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea is a chemical compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea typically involves the reaction of 5-bromopyridine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common setup for reduction reactions.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl compounds.
科学的研究の応用
1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea involves its interaction with specific molecular targets. The bromopyridine moiety allows the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The cyclopropylurea group may enhance the binding affinity and specificity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-(5-Bromopyridin-3-yl)methanamine
- 3-Bromo-5-[(methylamino)methyl]pyridine
- 4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-amine
Uniqueness
1-((5-Bromopyridin-3-yl)methyl)-3-cyclopropylurea stands out due to its unique combination of a bromopyridine and cyclopropylurea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C10H12BrN3O |
|---|---|
分子量 |
270.13 g/mol |
IUPAC名 |
1-[(5-bromopyridin-3-yl)methyl]-3-cyclopropylurea |
InChI |
InChI=1S/C10H12BrN3O/c11-8-3-7(4-12-6-8)5-13-10(15)14-9-1-2-9/h3-4,6,9H,1-2,5H2,(H2,13,14,15) |
InChIキー |
FVIJJAOHELVMFN-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)NCC2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


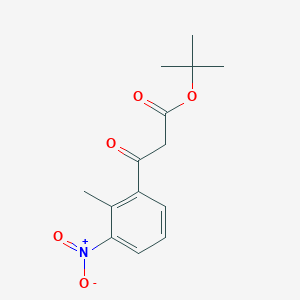
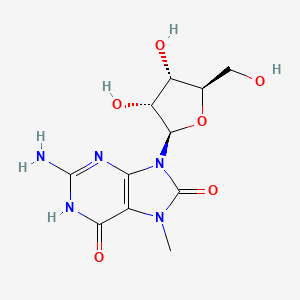

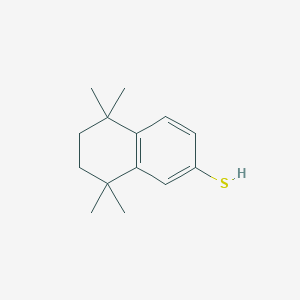

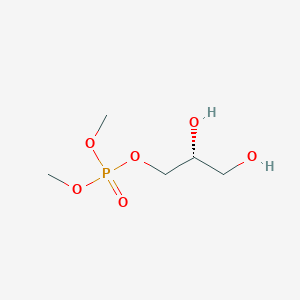
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)

